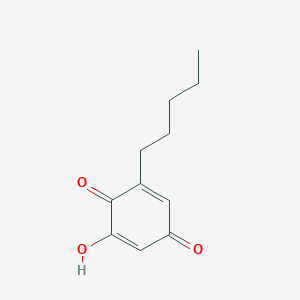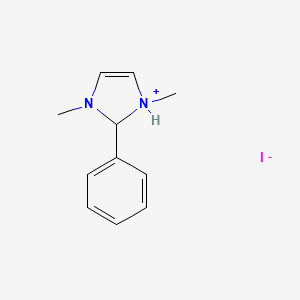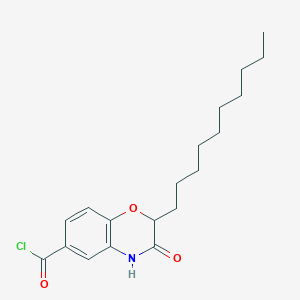![molecular formula C10H10 B14592270 Bicyclo[4.3.1]deca-2,4,6,8-tetraene CAS No. 61096-23-9](/img/structure/B14592270.png)
Bicyclo[4.3.1]deca-2,4,6,8-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[431]deca-2,4,6,8-tetraene is an organic compound with the molecular formula C10H10 It is a bicyclic hydrocarbon that features a unique structure with alternating double bonds, making it a conjugated system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This reaction typically uses m-chloroperbenzoic acid as an oxidizing agent, leading to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols .
Industrial Production Methods
While specific industrial production methods for bicyclo[43
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Used in the development of new materials with specific electronic and mechanical properties.
Wirkmechanismus
The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.1]heptane
Uniqueness
Bicyclo[431]deca-2,4,6,8-tetraene is unique due to its specific bicyclic structure with alternating double bonds, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
61096-23-9 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
bicyclo[4.3.1]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2 |
InChI-Schlüssel |
IGMBYMICSSKWDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC=CC1=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)

![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
